molecular formula C7H5ClF2N2O B1487165 2-(Difluoromethyl)-N-hydroxyisonicotinimidoyl chloride CAS No. 1956426-69-9

2-(Difluoromethyl)-N-hydroxyisonicotinimidoyl chloride

Cat. No. B1487165
M. Wt: 206.58 g/mol
InChI Key: ZBRROJVWLMWHSW-SDQBBNPISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(Difluoromethyl)-N-hydroxyisonicotinimidoyl chloride” is a complex organic compound. The name suggests that it contains a difluoromethyl group (-CF2H), a hydroxy group (-OH), and a chloride group (-Cl). The “isonicotinimidoyl” part of the name suggests that it may be derived from isonicotinic acid, a derivative of niacin or vitamin B3 .

Scientific Research Applications

1. Chemoprevention of Human Actinic Keratoses

  • Application Summary : The compound α-2-(Difluoromethyl)-dl-ornithine (DFMO), an irreversible inhibitor of ornithine decarboxylase, has been shown to suppress skin carcinogenesis in murine models after oral or topical administration .
  • Methods of Application : A randomized, placebo-controlled study was designed using a topical hydrophilic ointment formulation with or without 10% (w/w) DFMO . Participants with moderate-severe actinic keratoses (AKs) on their forearms were treated with DFMO ointment on one forearm and placebo hydrophilic ointment on the other forearm twice daily for 6 months .
  • Results : The 6-month DFMO treatment caused a 23.5% reduction in the number of AKs (P = 0.001) as well as significant suppression of AK biopsy spermidine levels (26%; P = 0.04) .

2. Late-stage Difluoromethylation

  • Application Summary : This field of research has benefited from the invention of multiple difluoromethylation reagents . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode .
  • Methods of Application : Various methods have been developed for difluoromethylation processes based on X–CF2H bond formation where X is C(sp), C(sp2), C(sp3), O, N, or S .
  • Results : These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

properties

IUPAC Name

(4Z)-2-(difluoromethyl)-N-hydroxypyridine-4-carboximidoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF2N2O/c8-6(12-13)4-1-2-11-5(3-4)7(9)10/h1-3,7,13H/b12-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBRROJVWLMWHSW-SDQBBNPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=NO)Cl)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=C(C=C1/C(=N/O)/Cl)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Difluoromethyl)-N-hydroxyisonicotinimidoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Difluoromethyl)-N-hydroxyisonicotinimidoyl chloride
Reactant of Route 2
2-(Difluoromethyl)-N-hydroxyisonicotinimidoyl chloride

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